6-Iodoimidazo[1,2-a]pyridine
Overview
Description
6-Iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and organic synthesis. The presence of an iodine atom at the 6-position of the imidazo[1,2-a]pyridine ring enhances its reactivity and potential for functionalization.
Biochemical Analysis
Biochemical Properties
6-Iodoimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell, leading to altered cellular responses. Additionally, this compound can bind to DNA and RNA, potentially interfering with the replication and transcription processes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis, a process of programmed cell death, by activating specific signaling pathways . It also affects the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation . Furthermore, this compound can alter cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity . This inhibition can lead to a cascade of effects within the cell, ultimately altering cellular function. Additionally, this compound can interact with transcription factors, proteins that regulate gene expression, thereby influencing the transcription of specific genes . These interactions can result in changes in gene expression patterns, affecting various cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours after treatment, indicating its sustained activity . In in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, with no significant changes in cellular function . At higher doses, it can induce toxicity, leading to adverse effects such as liver and kidney damage . Threshold effects have also been observed, where a certain dosage is required to achieve a therapeutic effect . Beyond this threshold, increasing the dosage does not significantly enhance the therapeutic effect but increases the risk of toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. It is metabolized primarily by cytochrome P450 enzymes, which are responsible for the oxidation of organic substances . This metabolism can lead to the formation of active metabolites, which can exert their own biological effects . Additionally, this compound can influence metabolic flux, the rate at which metabolites flow through a metabolic pathway, by modulating the activity of key metabolic enzymes . This modulation can result in changes in the levels of specific metabolites, affecting cellular function and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, it can accumulate in specific compartments, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodoimidazo[1,2-a]pyridine can be achieved through various synthetic strategies, including:
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. These methods may include continuous flow processes and the use of environmentally benign catalysts.
Chemical Reactions Analysis
Types of Reactions
6-Iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles .
Oxidation and Reduction Reactions: The imidazo[1,2-a]pyridine core can undergo oxidation or reduction under appropriate conditions, leading to the formation of various derivatives .
Radical Reactions: Radical reactions can be used to functionalize the imidazo[1,2-a]pyridine scaffold, often through transition metal catalysis or photocatalysis .
Common Reagents and Conditions
Iodination Reagents: Iodine, N-iodosuccinimide (NIS), and I2-morpholine are commonly used for iodination reactions .
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents can be used for oxidation reactions .
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are used for reduction reactions .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups at the 6-position or other positions on the ring.
Scientific Research Applications
6-Iodoimidazo[1,2-a]pyridine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antiviral, antibacterial, anti-inflammatory, and anticancer properties .
Material Science: The compound is used in the development of optoelectronic devices, sensors, and luminescent materials .
Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products .
Mechanism of Action
The mechanism of action of 6-Iodoimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, some derivatives of imidazo[1,2-a]pyridine have been shown to inhibit enzymes involved in infectious diseases or cancer . The molecular pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
6-Iodoimidazo[1,2-a]pyridine can be compared with other similar compounds, such as:
3-Iodoimidazo[1,2-a]pyridine: Similar in structure but with the iodine atom at the 3-position, leading to different reactivity and applications .
6-Nitroimidazo[1,2-a]pyridine: Contains a nitro group instead of an iodine atom, which affects its electronic properties and reactivity .
6-Bromoimidazo[1,2-a]pyridine: Similar to this compound but with a bromine atom, which can lead to different reactivity and functionalization potential .
These comparisons highlight the unique reactivity and applications of this compound, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
6-iodoimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-1-2-7-9-3-4-10(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXOOFUOEJPQKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN2C=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377405 | |
Record name | 6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
426825-75-4 | |
Record name | 6-iodoimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377405 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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